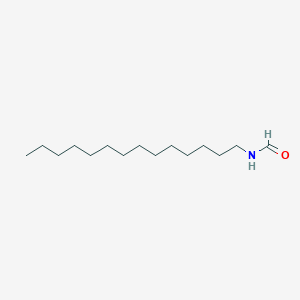
Hexylsilane
Vue d'ensemble
Description
Hexylsilane (HXS) is an organosilicon compound made up of six carbon-hydrogen bonds and one silicon-oxygen bond. It is a non-toxic and non-flammable liquid, and is considered to be a safe and effective alternative to other volatile organic compounds (VOCs). Hexylsilane is widely used in a variety of applications, including as a fuel additive, a catalyst, an insecticide, and a surfactant. It is also used in the synthesis of polymers, in the manufacture of semiconductors, and in the production of pharmaceuticals.
Applications De Recherche Scientifique
Phase Transfer of Nanoparticles
Hexylsilane has been used as a transfer agent in the phase transfer of metal nanoparticles. This process involves a ligand exchange that allows nanoparticles to flow into an organic solution .
Silyl Hydride Reactions
As a silyl hydride, Hexylsilane can react with hydroxylic surfaces under both non-catalyzed and catalyzed conditions by a dehydrogenative coupling mechanism .
Polysilane Applications
While not directly related to Hexylsilane, polysilanes, which are polymers containing silicon, have special chemical and electro-optical properties that propose them for various applications. These include reactivity-based applications and those based on photophysical and electronic properties .
Propriétés
InChI |
InChI=1S/C6H13Si/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXWIWNHRUKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883642 | |
| Record name | Silane, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexylsilane | |
CAS RN |
1072-14-6 | |
| Record name | Hexylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ33K9XVJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of hexylsilane?
A1: Hexylsilane has the molecular formula C6H16Si and a molecular weight of 116.28 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize hexylsilane and its polymers?
A2: Common spectroscopic methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and conformation of the silicon backbone and alkyl side chains. [, , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and characterizes the polymer's chemical structure. [, , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the electronic structure and optical properties of polysilanes, particularly the sigma-sigma* transitions related to the silicon backbone. [, , , , , , ]
- Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to vibrations of the silicon backbone. [, ]
- X-ray Diffraction (XRD): Determines the crystalline structure and chain organization in solid-state polysilanes. [, ]
Q3: What is the most common method for polymerizing hexylsilane?
A3: The Wurtz coupling reaction is widely used for synthesizing poly(di-n-hexylsilane) (PDHS). This reaction involves the reductive coupling of dichlorodihexylsilane using alkali metals like sodium in an organic solvent. [, , ]
Q4: What are the characteristic optical properties of PDHS?
A4: PDHS exhibits unique optical properties attributed to sigma conjugation along the silicon backbone:
- Thermochromism: PDHS undergoes reversible color changes with temperature variations due to conformational changes in the silicon backbone. [, , , , , ]
- Strong UV Absorption: PDHS strongly absorbs UV light due to the sigma-sigma* transition, making it suitable for UV photoresist applications. [, , ]
- Fluorescence: PDHS exhibits fluorescence, and the emission properties are sensitive to factors like conformation, temperature, and the presence of defects. [, , , , , , ]
Q5: How does confinement affect the properties of PDHS?
A5: Confinement in nanostructures like mesoporous silica significantly influences PDHS properties:
- Conformational Changes: PDHS chains adopt different conformations within nanopores, leading to altered optical properties. [, , , ]
- Suppressed Thermochromism: Incorporating PDHS into zirconia matrices can suppress its thermochromic behavior. [, ]
- Enhanced Visible Luminescence: Nanoconfinement in specific mesoporous silica materials can lead to the emergence of visible luminescence in PDHS. []
Q6: How does the molecular weight of PDHS influence its properties?
A6: The molecular weight significantly affects the properties of PDHS:
- Photoalignment: Lower molecular weight PDHS exhibits more efficient photoalignment on azobenzene monolayers. []
- Crystallization: High molecular weight hinders crystallization in ultrathin PDHS films. []
Q7: How does the orientation of PDHS chains affect its properties?
A7: The orientation of PDHS chains greatly influences its properties:
- UV Absorption: The UV absorbance of PDHS thin films varies depending on the orientation of silicon backbones relative to the substrate. []
- Photoalignment: Rubbing PDHS films induces orientation of Si-backbone chains, enhancing properties relevant for applications like liquid crystal alignment layers. []
Q8: What are some potential applications of PDHS and other polysilanes derived from hexylsilane?
A8: Polysilanes, including PDHS, hold promise for applications such as:
- Photoresists: Their sensitivity to UV light makes them suitable for high-resolution lithography. [, , ]
- Nonlinear Optical Materials: The delocalized sigma electrons in polysilanes contribute to large nonlinear optical responses. [, ]
- Light-Emitting Diodes: The fluorescence properties of polysilanes make them attractive for light-emitting applications. [, , ]
- Sensors: The sensitivity of polysilane properties to external stimuli like temperature and light makes them attractive for sensing applications. [, ]
Q9: What are the challenges and future research directions in the field of polysilanes?
A9: Despite their potential, challenges remain in the development and application of polysilanes:
- Controlled Synthesis: Developing methods for precisely controlling molecular weight, polydispersity, and stereochemistry remains an active area of research. [, ]
- Stability: Improving the stability of polysilanes, particularly their susceptibility to oxidation and photodegradation, is crucial for practical applications. [, , ]
- Processing: Developing efficient and scalable processing techniques for fabricating thin films and nanostructures is essential for various applications. [, , ]
Q10: What is known about the thermal degradation of poly(methyl-n-hexylsilylene)?
A10: Research indicates that thermal degradation of poly(methyl-n-hexylsilylene) in the absence of oxygen leads to the formation of a cyclic pentamer at specific temperatures. [] The degradation mechanism is suggested to involve a back-biting process initiated by active chain ends. []
Q11: Have there been computational studies on hexylsilane-based polymers?
A11: Yes, computational chemistry, including molecular mechanics and molecular dynamics simulations, has been used to study the conformational properties and thermochromic behavior of polysilanes. []
Q12: Are there alternative methods for forming thin films of hexylsilane-based polymers besides spin-coating?
A12: Yes, the Langmuir-Blodgett technique has been successfully employed to create ultrathin films of hydrophobic polysilanes like PDHS by co-spreading with liquid crystal molecules. [] This method allows for precise control over film thickness and allows for studying interfacial properties and conformational changes at the nanoscale. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



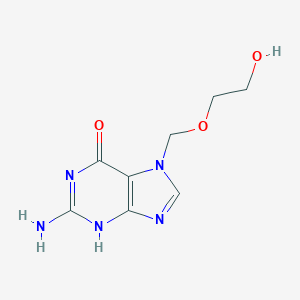

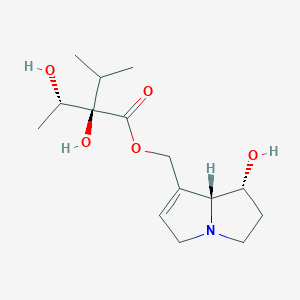
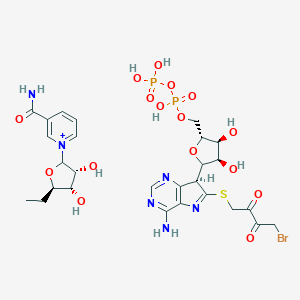
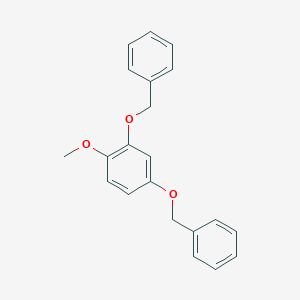
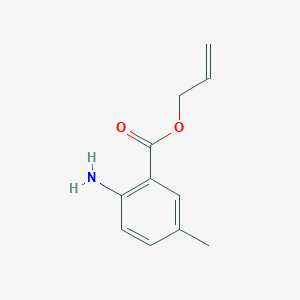


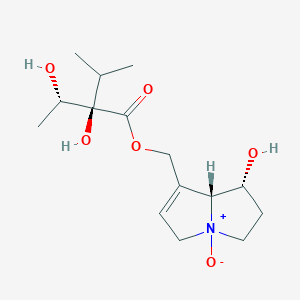
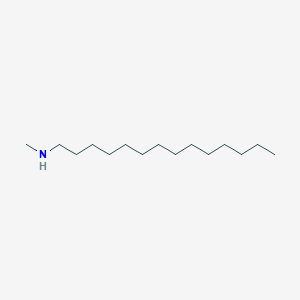
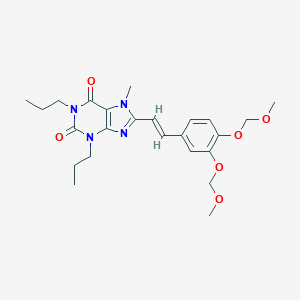

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
